molecular formula C11H15N3O4S B14839266 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide

3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide

Cat. No.: B14839266
M. Wt: 285.32 g/mol
InChI Key: GDIDIEUOENGGDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Picolinamide Backbone: The initial step involves the formation of the picolinamide backbone through a series of reactions, including nitration, reduction, and amidation.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinamide derivative.

    Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group is particularly important for its binding affinity and specificity. The cyclopropoxy and dimethylamino groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-5-sulfamoylpyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O4S/c1-14(2)11(15)10-9(18-7-3-4-7)5-8(6-13-10)19(12,16)17/h5-7H,3-4H2,1-2H3,(H2,12,16,17)

InChI Key

GDIDIEUOENGGDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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